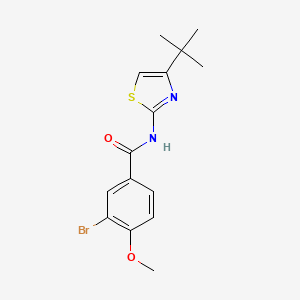![molecular formula C15H16N2O2S B3465042 N-[4-(isobutyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B3465042.png)
N-[4-(isobutyrylamino)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-2-thiophenecarboxamide, also known as IBTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. IBTP is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the function of that protein in various biological processes. In
Mecanismo De Acción
N-[4-(isobutyrylamino)phenyl]-2-thiophenecarboxamide selectively inhibits the activity of PAK4 by binding to a specific site on the protein. This binding prevents the protein from interacting with its substrate, which is necessary for its activity. As a result, the function of PAK4 is inhibited, leading to a decrease in cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of PAK4, leading to a decrease in cell migration, invasion, and proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is likely due to the inhibition of PAK4, which is overexpressed in many types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(isobutyrylamino)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to selectively inhibit the activity of PAK4, making it a valuable tool for studying the function of this protein in various biological processes. However, this compound also has some limitations. It has only been shown to inhibit the activity of PAK4, and its effects on other proteins are unknown. In addition, this compound may have off-target effects, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-2-thiophenecarboxamide. One area of research could be to study the effects of this compound on other proteins that are involved in cell migration, invasion, and proliferation. Another area of research could be to study the effects of this compound on different types of cancer cells and to determine whether it has potential as a cancer therapeutic. Finally, future research could focus on improving the selectivity and potency of this compound as a PAK4 inhibitor.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]-2-thiophenecarboxamide has been shown to have various applications in biomedical research. It has been used as a tool to study the function of a specific protein called PAK4, which is involved in cell migration, invasion, and proliferation. This compound has been shown to selectively inhibit the activity of PAK4, making it a valuable tool for studying the role of PAK4 in these processes.
Propiedades
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10(2)14(18)16-11-5-7-12(8-6-11)17-15(19)13-4-3-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXUIMINITLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3464960.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3464970.png)
![3-bromo-4-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3464974.png)
![N-cyclohexyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3464986.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464987.png)
![N-(4-methoxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464988.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464995.png)
![N-benzyl-2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3465009.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3465016.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3465017.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3465019.png)
![N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3465030.png)
![2-chloro-N-[3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3465038.png)